Cas no 1019152-01-2 (7-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one)

7-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thienopyrimidinone core substituted with a 2,5-dimethylphenyl group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The fused thieno[3,2-d]pyrimidine system enhances stability and binding affinity, while the dimethylphenyl moiety may influence lipophilicity and target selectivity. Its synthetic versatility allows for further functionalization, making it valuable for structure-activity relationship studies. The compound is of interest in pharmaceutical research for its potential applications in drug discovery, particularly in oncology and inflammation. High purity and well-characterized synthesis routes ensure reproducibility for experimental use.
7-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one structure
1019152-01-2 structure
Product Name:7-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS No:1019152-01-2
MF:C14H12N2OS
MW:256.322881698608
CID:5059346
Update Time:2025-09-27

7-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
    • HMS3436A03
    • HTS003729
    • 7-(2,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
    • 7-(2,5-DIMETHYLPHENYL)-3H-THIENO[3,2-D]PYRIMIDIN-4-ONE
    • 7-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
    • Inchi: 1S/C14H12N2OS/c1-8-3-4-9(2)10(5-8)11-6-18-13-12(11)15-7-16-14(13)17/h3-7H,1-2H3,(H,15,16,17)
    • InChI Key: ILUIAQWYPARUCB-UHFFFAOYSA-N
    • SMILES: S1C=C(C2=C1C(NC=N2)=O)C1C=C(C)C=CC=1C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 371
  • XLogP3: 3.1
  • Topological Polar Surface Area: 69.7

7-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM287297-1g
7-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
1019152-01-2 97%
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$804 2021-08-18
Chemenu
CM287297-5g
7-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
1019152-01-2 97%
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$1716 2021-08-18
Chemenu
CM287297-10g
7-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
1019152-01-2 97%
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$2356 2021-08-18
Chemenu
CM287297-1g
7-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
1019152-01-2 97%
1g
$851 2023-02-19

7-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Related Literature

Additional information on 7-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Comprehensive Overview of 7-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS No. 1019152-01-2)

The compound 7-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS No. 1019152-01-2) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, combining a thieno[3,2-d]pyrimidin-4(3H)-one core with a 2,5-dimethylphenyl substituent, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a building block for drug discovery, given its resemblance to bioactive scaffolds found in FDA-approved drugs.

In recent years, the demand for novel heterocyclic compounds like 7-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has surged due to their versatility in medicinal chemistry. This compound's thienopyrimidine moiety is known for its ability to interact with biological targets, such as kinases and enzymes, making it a hot topic in cancer research and inflammatory disease studies. Users searching for "kinase inhibitors" or "small molecule therapeutics" often encounter derivatives of this compound in scientific literature.

The synthesis of CAS No. 1019152-01-2 typically involves multi-step organic reactions, including cyclization and functional group transformations. Its 2,5-dimethylphenyl group enhances lipophilicity, which is critical for improving membrane permeability in drug design. This property aligns with current trends in drug delivery optimization, a frequently searched topic among pharmaceutical professionals. Additionally, its thieno[3,2-d]pyrimidin-4(3H)-one backbone is structurally similar to purine bases, enabling potential applications in nucleic acid mimicry and antiviral research.

From a materials science perspective, 7-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits interesting photophysical properties. Its conjugated system suggests utility in organic electronics, such as OLEDs or sensors, which resonates with searches for "organic semiconductors" and "fluorescent probes." The compound's stability under ambient conditions further supports its practicality in industrial applications.

Ongoing studies explore the structure-activity relationship (SAR) of this compound, particularly how modifications to its dimethylphenyl or thienopyrimidine components affect biological activity. This aligns with frequent queries about "SAR in drug discovery" and "scaffold hopping." Its patent landscape reveals growing interest from biotech firms, underscoring its commercial potential.

In summary, 7-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS No. 1019152-01-2) represents a multifaceted compound bridging medicinal chemistry and materials science. Its relevance to trending topics like targeted therapy, molecular imaging, and green chemistry ensures continued visibility in academic and industrial research. As synthetic methodologies advance, this compound is poised to play a pivotal role in next-generation therapeutics and functional materials.

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